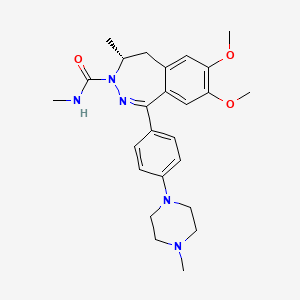

(R)-BAY1238097

Description

Propriétés

IUPAC Name |

(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPEACKIJJYED-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BAY1238097: A Technical Guide to its Mechanism of Action as a BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts critical protein-protein interactions involved in transcriptional regulation. This interference with chromatin remodeling leads to the suppression of key oncogenes, most notably c-MYC, and the modulation of several signaling pathways implicated in cancer cell proliferation and survival. Preclinical studies have demonstrated its anti-proliferative activity in various hematological malignancies, particularly in lymphoma models. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicities. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: BET Inhibition

This compound functions as a BET inhibitor, targeting the four members of the BET family: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes involved in cell cycle progression and proliferation.[3]

The primary mechanism of this compound involves its binding to the bromodomains of BET proteins, thereby preventing their association with acetylated histones.[1] This competitive inhibition displaces BET proteins from chromatin, leading to a disruption of transcriptional elongation and a subsequent downregulation of key growth-promoting genes.[1] One of the most critical downstream effects of BET inhibition by this compound is the suppression of the proto-oncogene c-MYC, a master regulator of cell proliferation that is frequently overexpressed in many cancers.[4][5]

In a Phase I clinical trial, treatment with BAY1238097 showed a trend towards decreased MYC expression and increased expression of HEXIM1, a known inhibitor of the positive transcription elongation factor b (P-TEFb).[6]

Impact on Signaling Pathways

Gene expression profiling studies have revealed that this compound modulates several critical signaling pathways that are often dysregulated in cancer, particularly in lymphomas.[2] The key pathways affected include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is constitutively active in many lymphomas and is crucial for cell survival and proliferation.

-

TLR (Toll-like Receptor) Signaling: TLRs are involved in the innate immune response and can contribute to oncogenesis.

-

JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: This pathway is a key regulator of cytokine signaling and is implicated in the growth of various cancers.

By inhibiting BET proteins, this compound can downregulate the expression of genes that are downstream targets of these pathways, thereby exerting its anti-tumor effects.

Preclinical Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.

| Cell Line Type | Median IC50 (nmol/L) | Reference |

| Lymphoma-derived cell lines | 70 - 208 | [2] |

| Acute Myeloid Leukemia (AML) | < 100 (in TR-FRET assay) | [5] |

| Multiple Myeloma (MM) | < 100 (in TR-FRET assay) | [5] |

In Vivo Anti-tumor Efficacy in Lymphoma Models

In vivo studies using subcutaneous xenograft models in severe combined immunodeficient (SCID) mice have confirmed the anti-tumor activity of this compound.

| Animal Model | Tumor Model | Treatment | T/C (%)* | Reference |

| SCID Mice | SU-DHL-8 (GCB-DLBCL) | 15 mg/kg, p.o., daily | 15 | [7] |

| SCID Mice | OCI-LY-3 (ABC-DLBCL) | 45 mg/kg, p.o., twice weekly | 23 | [7] |

| C57BL/6 Mice | B16/F10 (Melanoma) | 15 mg/kg, p.o., daily | 31 | [7] |

| SCID Mice | LOX-IMVI (Melanoma) | 15 mg/kg, p.o., daily | 10 | [7] |

| SCID Mice | LOX-IMVI (Melanoma) | 45 mg/kg, p.o., q3d | 13 | [7] |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound were likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Seeding: Lymphoma cell lines are seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then calculated.

Subcutaneous Xenograft Model in SCID Mice

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

Protocol Outline:

-

Cell Preparation: A suspension of a human lymphoma cell line (e.g., SU-DHL-8 or OCI-LY-3) is prepared in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally (p.o.) according to the specified dose and schedule. The control group receives a vehicle solution.

-

Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored to assess toxicity.

-

Endpoint and Analysis: At the end of the study, the tumor growth inhibition, expressed as the T/C ratio, is calculated.

Gene Expression Profiling

To elucidate the molecular effects of this compound, gene expression profiling was likely performed on treated and untreated lymphoma cells.

Methodology Outline:

-

Cell Treatment and RNA Extraction: Lymphoma cells are treated with this compound or vehicle for a specified time. Total RNA is then extracted from the cells.

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed.

-

Library Preparation and Sequencing/Hybridization: For RNA-Seq, RNA is converted to cDNA, and sequencing libraries are prepared. For microarrays, labeled cRNA is hybridized to the array.

-

Data Acquisition: The samples are sequenced or the microarray is scanned to obtain raw expression data.

-

Data Analysis: The raw data is processed, normalized, and statistically analyzed to identify differentially expressed genes between the treated and control groups.

-

Pathway Analysis: Bioinformatic tools are used to identify the biological pathways and processes that are significantly enriched among the differentially expressed genes.

Clinical Development and Future Perspectives

A first-in-human, Phase I dose-escalation study of this compound was initiated in patients with advanced malignancies (NCT02369029).[6] The study was designed to assess the safety, pharmacokinetics, maximum tolerated dose, and recommended Phase II dose. However, the trial was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs), including grade 3 vomiting, grade 3 headache, and grade 2/3 back pain, at a dose below the targeted therapeutic exposure.[6]

Despite the setback in its clinical development, the preclinical data for this compound and other BET inhibitors continue to underscore the therapeutic potential of targeting this class of epigenetic readers in oncology. The insights gained from the development of this compound, including its potent anti-tumor activity and the nature of its toxicities, provide valuable information for the design and development of next-generation BET inhibitors with improved therapeutic windows. Further research may focus on intermittent dosing schedules, combination therapies, or the development of more selective BET inhibitors to mitigate off-target effects and enhance clinical utility. The synergistic effects observed with EZH2, mTOR, and BTK inhibitors in preclinical models suggest promising avenues for future combination studies.[2]

References

- 1. Facebook [cancer.gov]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

(R)-BAY1238097: A Technical Guide to its Application as a Negative Control for the BET Inhibitor BAY1238097

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of epigenetic research and drug development, the use of precise molecular tools is paramount to generating robust and reliable data. BAY1238097 has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing significant anti-proliferative activity in various cancer models, particularly those of hematological origin. Its mechanism of action involves binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, most notably c-Myc.

To rigorously validate the on-target effects of BAY1238097, the use of a closely related but biologically inactive control is essential. (R)-BAY1238097, the R-enantiomer of the active (S)-BAY1238097, serves as an ideal negative control. Due to its stereochemical configuration, this compound exhibits significantly lower binding affinity for BET bromodomains and consequently, a lack of significant biological activity. This technical guide provides an in-depth overview of this compound, its comparative activity against its active counterpart, and protocols for its effective use as a negative control in experimental settings.

Data Presentation: Comparative Biological Activity

The primary rationale for using this compound as a negative control lies in its dramatically reduced inhibitory activity against BET bromodomains compared to the active (S)-enantiomer (commonly referred to as BAY1238097). While specific IC50 values for the (R)-enantiomer are not widely published in peer-reviewed literature, vendor-supplied information and the principles of stereospecificity in pharmacology indicate a significant disparity in potency. The active enantiomer, BAY1238097, demonstrates potent inhibition of BET bromodomains, with a clear preference for BRD4.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| BAY1238097 | BRD2 | 2430 | NanoBRET | |

| BRD3 | 609 | NanoBRET | ||

| BRD4 | 63 | NanoBRET | ||

| BET (general) | < 100 | TR-FRET | [1] | |

| This compound | BET Bromodomains | Significantly higher than (S)-enantiomer | Inferred from stereochemistry and vendor data | N/A |

Signaling Pathways and Mechanism of Action

BAY1238097 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This leads to a cascade of downstream effects, primarily the transcriptional repression of key oncogenes and cell cycle regulators.

c-Myc Downregulation Pathway

One of the most well-characterized consequences of BET inhibition is the suppression of the proto-oncogene c-Myc. BET proteins, particularly BRD4, are crucial for the transcriptional elongation of the MYC gene. By displacing BRD4 from the MYC promoter and enhancer regions, BAY1238097 effectively shuts down its transcription.

Caption: c-Myc Downregulation by BAY1238097.

NF-κB Signaling Pathway Interference

Gene expression profiling has revealed that BAY1238097 also targets the NF-κB/TLR/JAK/STAT signaling pathways.[2] BET proteins are known to regulate the transcription of various components and targets of the NF-κB pathway. By inhibiting BET protein function, BAY1238097 can dampen pro-inflammatory and pro-survival signaling mediated by NF-κB.

Caption: Interference of NF-κB Signaling by BAY1238097.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a negative control in key in vitro assays. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To demonstrate that the anti-proliferative effect of BAY1238097 is due to on-target BET inhibition.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Preparation: Prepare a dilution series of both BAY1238097 and this compound in appropriate cell culture medium. A typical concentration range for BAY1238097 would be from 1 nM to 10 µM. The same concentration range should be used for this compound. A vehicle control (e.g., DMSO) should also be included.

-

Treatment: Add the compounds to the respective wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Expected Outcome: BAY1238097 will show a dose-dependent inhibition of cell proliferation with a potent IC50 value. In contrast, this compound should not exhibit significant anti-proliferative activity at the same concentrations.

Western Blot for c-Myc Expression

Objective: To confirm that BAY1238097, but not this compound, downregulates c-Myc protein levels.

Methodology:

-

Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with a fixed, effective concentration of BAY1238097 (e.g., 500 nM), an equimolar concentration of this compound, and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against c-Myc.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.

Expected Outcome: Treatment with BAY1238097 will result in a significant reduction in c-Myc protein levels compared to the vehicle control. Treatment with this compound should show no significant change in c-Myc expression.

Experimental Workflow for Validating On-Target Effects

Caption: Workflow for using this compound as a negative control.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous evaluation of the biological effects of BAY1238097. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed phenotypic and molecular changes to the specific, on-target inhibition of BET bromodomains by the active (S)-enantiomer. This robust experimental design strengthens the validity of research findings and is a critical component of preclinical drug development.

References

Unveiling the Enantiomer-Specific Activity of (R)-BAY1238097: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the enantiomer-specific activity of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, impact on key signaling pathways, and relevant experimental protocols, with a focus on the stereospecific nature of its biological activity.

Core Concepts: The Significance of Enantioselectivity

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even contribute to adverse effects. The development of single-enantiomer drugs is a critical aspect of modern drug discovery, aiming to optimize efficacy and safety. While direct comparative data for the (R) and (S) enantiomers of BAY1238097 is not publicly available, the well-documented enantioselective synthesis of its key intermediate strongly indicates that the biological activity resides in a single enantiomer.

Mechanism of Action: BET Inhibition

BAY1238097 exerts its anti-neoplastic effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.

By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, BAY1238097 prevents their interaction with histones. This disruption of chromatin remodeling leads to the suppression of the expression of key growth-promoting genes, ultimately inhibiting tumor cell proliferation. A critical target of BET inhibitors is the MYC oncogene, which is a key driver in many human cancers.

Quantitative Analysis of BET Inhibition

While specific data for the (R)-enantiomer is not detailed in the available literature, studies on BAY1238097 have demonstrated its potent inhibitory activity against BET proteins. The following table summarizes the available quantitative data for the compound.

| Assay Type | Target | IC50 (nM) | Reference |

| TR-FRET | BET BRD4 (BD1) | < 100 | --INVALID-LINK-- |

| NanoBRET Cell-Based | BRD4 | 63 | --INVALID-LINK-- |

| NanoBRET Cell-Based | BRD3 | 609 | --INVALID-LINK-- |

| NanoBRET Cell-Based | BRD2 | 2430 | --INVALID-LINK-- |

| Anti-proliferation | Lymphoma Cells | 70 - 208 | --INVALID-LINK-- |

Signaling Pathways Modulated by this compound

The inhibition of BET proteins by this compound leads to the downregulation of several critical signaling pathways implicated in cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 targets the NF-κB, TLR, and JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.

References

The Discovery and Synthesis of (R)-BAY1238097: A Technical Guide to a Novel BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical anti-tumor activity in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. It includes a detailed, multi-step synthesis of a key intermediate, quantitative data on its biological activity, and a summary of its mechanism of action through the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the field of oncology drug discovery and development.

Introduction

The epigenetic regulation of gene expression is a critical process in normal cellular function, and its dysregulation is a hallmark of cancer. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process plays a crucial role in the expression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and survival. Consequently, the inhibition of BET proteins has emerged as a promising therapeutic strategy for the treatment of various cancers.

This compound is a novel BET inhibitor that has shown potent anti-proliferative effects in preclinical models of lymphoma, melanoma, and lung cancer.[1] This document details the discovery and synthesis of this compound, along with a comprehensive summary of its preclinical pharmacological properties.

Discovery and Preclinical Activity

This compound was identified as a potent inhibitor of BET bromodomains with significant anti-tumor efficacy. Preclinical studies have demonstrated its ability to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenic signaling pathways.

In Vitro Activity

The inhibitory activity of this compound was assessed across a panel of cancer cell lines, demonstrating broad anti-proliferative effects, particularly in hematological malignancies.

| Cell Line Type | Median IC50 (nmol/L) | Reference |

| Lymphoma-derived cell lines | 70 - 208 | [2] |

| KRAS mutant non-small cell lung cancer (NSCLC) | < 1000 | [1] |

| Small cell lung cancer (SCLC) | < 1000 | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in several xenograft models, where it demonstrated significant tumor growth inhibition.

| Tumor Model | Dosing Schedule | T/C (%) | Reference |

| LOX-IMVI (Melanoma) | 15 mg/kg, daily | 10 | [1] |

| LOX-IMVI (Melanoma) | 45 mg/kg, q3d | 13 | [1] |

| NCI-H1373 (NSCLC) | 12 mg/kg, daily | 16 | [1] |

| NCI-H526 (SCLC) | 10 mg/kg, daily | 7 | [1] |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key transformation being the enantioselective synthesis of a 2,3-benzodiazepine intermediate.

Synthesis of the 2,3-Benzodiazepine Intermediate

A pilot-scale synthesis of the key benzodiazepine intermediate has been reported, utilizing a catalytic asymmetric hydrogenation of a prochiral benzodiazepine substrate.[3]

Experimental Protocol: Asymmetric Hydrogenation

-

Materials: Prochiral benzodiazepine substrate, [Ir(COD)Cl]2 as catalyst precursor, chiral bisphosphine ligand, hydrogen gas, and appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

The prochiral benzodiazepine substrate is dissolved in the chosen solvent in a high-pressure reactor.

-

The iridium catalyst precursor and the chiral bisphosphine ligand are added to the solution.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at a specific temperature for a set duration to allow for complete conversion.

-

Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by crystallization, to yield the desired enantiomer of the 2,3-benzodiazepine intermediate with high enantiomeric excess.[3]

-

Note: The specific chiral ligand and reaction conditions (temperature, pressure, and solvent) are critical for achieving high enantioselectivity and are typically optimized through high-throughput screening.

Proposed Final Synthesis Step

While the exact, publicly disclosed protocol for the conversion of the 2,3-benzodiazepine intermediate to the final this compound product is not available, a plausible synthetic route would involve the functionalization of the benzodiazepine core. Based on the known structure of this compound and general knowledge of benzodiazepine chemistry, a likely final step would be an N-alkylation or an amidation reaction at a suitable position on the benzodiazepine ring system to introduce the final substituent.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting BET bromodomains, which leads to the disruption of key oncogenic signaling pathways. Gene expression profiling has revealed that this compound targets the NF-κB/TLR/JAK/STAT signaling pathways, as well as genes regulated by c-Myc and E2F1.[1][2]

Inhibition of the c-Myc and E2F1 Pathways

BET proteins, particularly BRD4, are critical for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates c-Myc expression. This, in turn, affects the expression of E2F1-regulated genes, which are crucial for cell cycle progression.

Caption: Inhibition of the c-Myc/E2F1 pathway by this compound.

Modulation of the NF-κB and JAK/STAT Pathways

The NF-κB and JAK/STAT signaling pathways are critical for inflammation, immune responses, and cell survival, and their aberrant activation is common in many cancers. This compound has been shown to downregulate genes within these pathways, contributing to its anti-tumor effects.

References

(R)-BAY1238097: A Technical Guide to its Role in c-Myc Downregulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY1238097 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical and clinical activity in targeting c-Myc-driven malignancies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to the role of this compound in c-Myc downregulation. The information presented herein is intended to support further research and development of BET inhibitors as a therapeutic strategy against cancers characterized by c-Myc overexpression.

Core Mechanism of Action: Targeting the BET-c-Myc Axis

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[1] BRD4 is a critical transcriptional co-activator that plays a pivotal role in the expression of the MYC proto-oncogene. By displacing BRD4 from chromatin at the MYC gene locus, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to a rapid and sustained downregulation of both MYC mRNA and c-Myc protein levels.[2][3] This targeted suppression of c-Myc, a master regulator of cell proliferation, growth, and metabolism, forms the basis of the anti-neoplastic activity of this compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on cell proliferation and c-Myc expression.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Lymphoma Cell Lines [1]

| Cell Line Type | Median IC50 (nmol/L) |

| Lymphoma-derived cell lines | 70 - 208 |

Table 2: Effect of this compound on c-Myc Protein Expression in NSCLC and PDAC Cell Lines [5]

| Cell Line | Tumor Type | This compound Concentration (µM) | Duration of Treatment (hours) | Observed c-Myc Downregulation |

| Various | NSCLC, PDAC | 0.63 | 24 | Variable downregulation observed |

Table 3: Clinical Pharmacodynamic Biomarker Response to this compound [6]

| Biomarker | Patient Cohort | Dosing Regimen | Observation |

| MYC expression | Advanced Malignancies | 10 mg/week, 40 mg/week, 80 mg/week (twice weekly) | Trend towards decreased MYC expression |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in c-Myc Downregulation.

Caption: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the role of this compound in c-Myc downregulation. These are standardized methods and may require optimization for specific cell lines and experimental conditions.

Western Blotting for c-Myc Protein Levels

This protocol outlines the steps for detecting changes in c-Myc protein expression following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-c-Myc antibody (e.g., clone 9E10)

-

Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and load onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody and a loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the c-Myc signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

This protocol details the measurement of MYC gene expression changes at the mRNA level.[7]

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene.[8]

Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy at the MYC Promoter

This protocol is for assessing the binding of BRD4 to the MYC gene promoter region.[9][10]

Materials:

-

Treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-BRD4 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the MYC promoter and a negative control region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4 antibody or control IgG overnight.

-

Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of the MYC promoter region in the BRD4-immunoprecipitated samples compared to the IgG control.

Conclusion

This compound represents a promising therapeutic agent that effectively downregulates the oncoprotein c-Myc through the inhibition of BET proteins. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the potential of BET inhibitors in the treatment of c-Myc-driven cancers. Continued research into the nuances of its mechanism, potential resistance pathways, and combination strategies will be crucial for its successful clinical translation.

References

- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

(R)-BAY1238097: An In-Depth Technical Guide on its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. By binding to the acetylated lysine residues on histones and transcription factors, BET proteins, particularly BRD4, play a crucial role in the expression of genes involved in cell proliferation, cell cycle control, and oncogenesis.[1][2] Inhibition of BET proteins has emerged as a promising therapeutic strategy for various malignancies, especially those driven by the overexpression of oncogenes like MYC.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its mechanism of action, providing experimental protocols, and summarizing key quantitative data.

Mechanism of Action

This compound exerts its effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1] The consequence is a selective downregulation of a cohort of genes critical for cancer cell survival and proliferation.

One of the primary and most well-documented targets of BET inhibitors is the MYC oncogene.[3][4] this compound has been shown to effectively suppress MYC transcription.[3] Concurrently, it leads to the upregulation of HEXIM1, a negative regulator of P-TEFb.[4] This dual effect on MYC and HEXIM1 contributes significantly to the anti-proliferative activity of the compound.

Furthermore, gene expression profiling has revealed that this compound modulates several key signaling pathways, including the NF-κB, TLR, JAK/STAT, and E2F1-regulated pathways.[3] By altering the transcriptional landscape of these pathways, this compound can induce cell cycle arrest and apoptosis.

Effect on Gene Expression: Quantitative Data

Gene expression profiling of the Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell line DOHH-2, treated with 500 nmol/L this compound for 24 hours, revealed significant changes in the expression of numerous genes. The following tables summarize the most significantly up- and down-regulated genes, based on data from Bernasconi et al., 2017.

Table 1: Top 10 Upregulated Genes in DOHH-2 Cells Treated with this compound

| Gene Symbol | Log2 Fold Change | p-value |

| HEXIM1 | 1.58 | <0.001 |

| HIST1H1E | 1.45 | <0.001 |

| ZFP36 | 1.39 | <0.001 |

| NR4A1 | 1.35 | <0.001 |

| ID1 | 1.28 | <0.001 |

| KLF2 | 1.25 | <0.001 |

| GADD45B | 1.22 | <0.001 |

| EGR1 | 1.19 | <0.001 |

| DUSP1 | 1.15 | <0.001 |

| FOS | 1.12 | <0.001 |

Table 2: Top 10 Downregulated Genes in DOHH-2 Cells Treated with this compound

| Gene Symbol | Log2 Fold Change | p-value |

| MYC | -2.15 | <0.001 |

| E2F1 | -1.89 | <0.001 |

| CCND2 | -1.78 | <0.001 |

| CDK6 | -1.65 | <0.001 |

| BCL2 | -1.59 | <0.001 |

| EZH2 | -1.52 | <0.001 |

| PIM1 | -1.48 | <0.001 |

| SKP2 | -1.45 | <0.001 |

| TYMS | -1.41 | <0.001 |

| MCM2 | -1.38 | <0.001 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on gene expression.

Cell Culture

The human GCB-DLBCL cell line DOHH-2 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] For experimental procedures, cells are seeded at a density of 0.5 x 10^6 cells/mL.[5]

This compound Treatment

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For gene expression analysis, DOHH-2 cells are treated with a final concentration of 500 nmol/L this compound or an equivalent volume of DMSO as a vehicle control for 24 hours.

RNA Sequencing and Analysis

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[8]

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[8][9]

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the DMSO control.[8] Gene Set Enrichment Analysis (GSEA) is then conducted to identify enriched biological pathways and processes among the differentially expressed genes.[10][11][12]

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[13][14][15]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[14][16]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MYC, HEXIM1, and a loading control like β-actin).[17] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][16]

-

Detection: The signal is detected using a chemiluminescence reagent and an imaging system.[16]

Cell Cycle Analysis

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[18][19]

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[19][20]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.[3][18]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain proteins as potential therapeutic targets for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Leibniz Institute DSMZ: Details [dsmz.de]

- 6. DOHH-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. accegen.com [accegen.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Gene Set Enrichment Analysis · Pathway Guide [pathwaycommons.org]

- 11. How to perform a Gene Set Enrichment Analysis [biobam.com]

- 12. Gene set enrichment analysis - Wikipedia [en.wikipedia.org]

- 13. origene.com [origene.com]

- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 15. protocols.io [protocols.io]

- 16. cube-biotech.com [cube-biotech.com]

- 17. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

(R)-BAY1238097 in hematological malignancies research

An In-depth Technical Guide to (R)-BAY1238097 in Hematological Malignancies Research

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in regulating gene transcription.[3][4] The BET family, particularly BRD4, is a key regulator of oncogenes such as MYC, which are critical drivers in many hematological malignancies.[3][5] By disrupting the interaction between BET proteins and chromatin, inhibitors like BAY1238097 represent a promising therapeutic strategy for cancers dependent on this pathway.[6] This guide provides a comprehensive overview of the preclinical and clinical research on this compound, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

BAY1238097 functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, with a notable preference for BRD4.[2][7] This prevents the BET proteins from docking onto chromatin at key gene regulatory regions.[2] A primary consequence of this action is the disruption of transcriptional machinery at the enhancers and promoters of critical oncogenes, most notably MYC.[1][2] The subsequent downregulation of MYC protein levels leads to the suppression of its downstream transcriptional program, resulting in decreased cell proliferation and, in many hematological cancer cells, the induction of apoptosis.[2][3]

References

- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]

- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 6. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-BAY1238097: A Technical Overview of its Structural, Chemical, and Biological Properties

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide on its structural characteristics, chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Structural and Chemical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-1,5-benzodiazepine-3-carboxamide | [1] |

| Chemical Formula | C₂₅H₃₃N₅O₃ | [2][3][4] |

| Molecular Weight | 451.56 g/mol | [2][3][4] |

| SMILES String | O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@@H]1C)NC | [2][5] |

| CAS Number | 1564268-08-1 (for BAY1238097) | [2][5] |

| (R)-Isomer CAS Number | 1564269-85-7 | [3][4] |

| Synonyms | BAY-1238097, BAY 1238097 | [2] |

Mechanism of Action: BET Inhibition

This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin.[7] This prevents the assembly of transcriptional complexes and leads to the downregulation of key oncogenes, most notably MYC.[3] The subsequent suppression of MYC and its downstream targets induces cell cycle arrest and apoptosis in various cancer cells.[7]

Affected Signaling Pathways

Preclinical studies have shown that this compound impacts several critical signaling pathways implicated in cancer cell proliferation and survival.

MYC and E2F1 Signaling

A primary consequence of BET inhibition by this compound is the profound suppression of MYC gene expression. MYC is a master transcriptional regulator that drives cell growth and proliferation. E2F1, another key transcription factor, is also regulated by BET proteins and is involved in cell cycle progression. The inhibition of these pathways is a central component of the anti-cancer activity of this compound.

NF-κB, TLR, and JAK/STAT Signaling

Gene expression profiling has revealed that this compound also modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. These pathways are crucial for inflammatory responses and immune signaling, and their dysregulation is a hallmark of many cancers, particularly hematological malignancies.

Quantitative Data

The inhibitory activity of BAY1238097 has been quantified in various biochemical and cellular assays.

| Assay Type | Target | IC₅₀ Value | Reference(s) |

| TR-FRET | BET BRD4 (BD1) | < 100 nM | [3] |

| NanoBRET | BRD4 | 63 nM | [3] |

| NanoBRET | BRD3 | 609 nM | [3] |

| NanoBRET | BRD2 | 2430 nM | [3] |

| Cell Proliferation | Lymphoma Lines | 70 - 208 nM (median) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to BET bromodomains.

-

Principle: A terbium-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently tagged histone peptide) are used. When in close proximity due to binding, energy transfer occurs from the donor to the acceptor upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Dilute a GST-tagged BRD4 bromodomain 1 (BD1) and a biotinylated histone H4-derived acetylated peptide in assay buffer.

-

Add a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated dye (acceptor).

-

Dispense the mixture into a 384-well plate.

-

Add serial dilutions of this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence to determine the IC₅₀ value.

-

NanoBRET™ Target Engagement Assay

This assay measures the engagement of this compound with its target protein in living cells.

-

Principle: A NanoLuc® luciferase is fused to the target protein (e.g., BRD4), and a cell-permeable fluorescent tracer that binds to the same target is added. In the absence of an inhibitor, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competing compound will displace the tracer, reducing the BRET signal.

-

General Protocol:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-BRD fusion protein.

-

Plate the transfected cells in a 96-well plate.

-

Add the NanoBRET™ tracer and serial dilutions of this compound.

-

Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).

-

Add the Nano-Glo® substrate and a cell-impermeable luciferase inhibitor (to block extracellular signal).

-

Measure the donor and acceptor luminescence using a BRET-compatible plate reader.

-

Calculate the BRET ratio to determine target engagement.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound prevents the binding of BET proteins to specific DNA regions, such as the MYC promoter.

-

Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR or sequencing to quantify the amount of target DNA that was bound.

-

General Protocol:

-

Treat cells (e.g., MOLM-13) with this compound or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-BRD4).

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers specific for the MYC promoter region to quantify the amount of precipitated DNA.

-

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound has been evaluated in animal models of hematological malignancies.

-

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.

-

Lymphoma Model Protocol:

-

Implant diffuse large B-cell lymphoma (DLBCL) cells subcutaneously into immunodeficient mice.

-

Monitor tumor growth until tumors reach a specified volume.

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily).

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and general health as a measure of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) or T/C ratio (treatment/control).

-

-

Acute Myeloid Leukemia (AML) Model Protocol:

-

Inject human AML cell lines (e.g., MOLM-13, THP-1) intravenously into immunodeficient mice.

-

Administer this compound orally at a specified dose and schedule (e.g., 15 mg/kg daily).[5]

-

Monitor animal survival and signs of disease progression.

-

At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow, spleen).

-

Clinical Development

A first-in-human Phase I clinical trial of BAY1238097 was initiated in patients with advanced malignancies.[9] The study utilized a dose-escalation design with oral administration.[9] However, the trial was terminated early due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic range.[9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, involving the displacement of BET proteins from chromatin and subsequent downregulation of oncogenic transcription factors like MYC, is well-established. Preclinical studies have demonstrated its anti-proliferative and anti-tumor activity in various cancer models, particularly those of hematological origin. While clinical development has faced challenges, the extensive preclinical data and detailed understanding of its molecular interactions make this compound a valuable tool for further research into the role of BET proteins in cancer and other diseases.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]

- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive modular map of molecular interactions in RB/E2F pathway | Molecular Systems Biology [link.springer.com]

- 9. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-BAY1238097 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4. Its mechanism of action involves the disruption of chromatin-dependent signal transduction, leading to the downregulation of key oncogenes, most notably c-Myc. This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound in various assays.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| TR-FRET Assay | BRD4 (BD1) | IC₅₀ | < 100 |

| NanoBRET Assay | BRD4 | IC₅₀ | 63 |

| NanoBRET Assay | BRD2 | IC₅₀ | 2430 |

| NanoBRET Assay | BRD3 | IC₅₀ | 609 |

| Cell Proliferation | MOLM-13 (AML) | GI₅₀ | ~70-208 |

| Cell Proliferation | MOLP-8 (MM) | GI₅₀ | ~70-208 |

Experimental Protocols

BRD4 TR-FRET Competitive Binding Assay

Objective: To determine the in vitro potency of this compound in inhibiting the binding of BRD4 to an acetylated histone H4 peptide.

Materials:

-

BRD4 (BD1+BD2) protein

-

Tb-labeled anti-His antibody (Donor)

-

Fluorescein-labeled BET Bromodomain Ligand (Acceptor)

-

This compound

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume white plates

-

Plate reader capable of TR-FRET measurements

Protocol:

-

Prepare a 3x TR-FRET Assay Buffer and then dilute to 1x with distilled water.

-

Prepare serial dilutions of this compound in 1x TR-FRET Assay Buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the Tb-labeled donor antibody and the dye-labeled acceptor ligand in 1x TR-FRET Assay Buffer.

-

Add 10 µL of the master mix to each well.

-

Prepare a solution of BRD4 (BD1+BD2) protein in 1x TR-FRET Assay Buffer at a concentration of 6 ng/µl.

-

Initiate the reaction by adding 5 µL of the diluted BRD4 protein solution to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the logarithm of the inhibitor concentration to determine the IC₅₀.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of this compound to BRD2, BRD3, and BRD4 in live cells.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-BRD2, NanoLuc®-BRD3, or NanoLuc®-BRD4 fusion proteins

-

HaloTag®-Histone H3.3 fusion vector

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound

-

Opti-MEM™ I Reduced Serum Medium

-

96-well or 384-well white plates

-

Luminometer capable of measuring BRET signals

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc®-BET fusion vector and the HaloTag®-Histone H3.3 vector.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

-

Plate the cells into a white 96-well or 384-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the experimental wells and an equivalent volume of DMSO to the control wells.

-

Prepare serial dilutions of this compound and add them to the appropriate wells.

-

Incubate the plate at 37°C in a CO₂ incubator for a time determined by the desired binding kinetics (e.g., 2 hours for equilibrium binding).

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.

-

Calculate the corrected NanoBRET™ ratio and plot against the inhibitor concentration to determine the IC₅₀ values for each BET protein.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines.

Materials:

-

MOLM-13 (AML) and MOLP-8 (MM) cell lines

-

RPMI-1640 medium supplemented with 10% or 20% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

Protocol:

-

Seed MOLM-13 or MOLP-8 cells in a 96-well opaque-walled plate at a density of 1 x 10⁵ cells/ml in their respective growth media.[1]

-

Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment prevents the binding of BRD4 to the regulatory regions of the c-Myc gene.

Materials:

-

MOLM-13 or MOLP-8 cells

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer

-

Anti-BRD4 antibody

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

qPCR primers for the c-Myc promoter/enhancer region and a negative control region

-

qPCR instrument

Protocol:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 4-8 hours).

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the c-Myc regulatory regions to quantify the amount of immunoprecipitated DNA.

Visualizations

Caption: Mechanism of action of this compound.

Caption: TR-FRET competitive binding assay workflow.

Caption: Cell proliferation assay workflow.

References

Application Notes and Protocols for (R)-BAY1238097 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Contrary to some initial classifications, this compound is not a CDK9 inhibitor. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins, such as BRD4, recruit transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes. In many cancers, the dysregulation of BET protein function contributes to the overexpression of oncogenes, including the transcription factor c-MYC.

This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This displacement from chromatin leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, most notably the downregulation of c-MYC expression. Preclinical studies have demonstrated the anti-proliferative activity of this compound in a variety of cancer cell lines, particularly in hematological malignancies like lymphoma, as well as in solid tumors such as melanoma and lung cancer.

These application notes provide detailed guidelines and protocols for the treatment of cancer cell lines with this compound in a research setting.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

| Cell Line Type | Cell Line(s) | Parameter | Value | Reference |

| Lymphoma | Large panel of lymphoma-derived cell lines | Median IC50 | 70 - 208 nM | [1] |

| B-cell and T-cell lymphomas | Median IC50 | 208 nM | [2] | |

| Melanoma | CHL-1, COLO-792, B16F10, IPC-298, MeWo (BRAF wild-type) | GI50 | < 500 nM | [3] |

| A375, G-361, SK-MEL-30, LOX-IMVI, SK-MEL-5, MEL-HO (BRAF mutant) | GI50 | < 500 nM | [3] | |

| Lung Cancer | DV-90, NCI-H1373, LCLC-97TM1 (KRAS mutant NSCLC) | IC50 | < 1 µM | [4] |

| NCI-H69, NCI-H146, NCI-H526 (SCLC) | IC50 | < 1 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability. It is recommended to optimize the protocol for your specific cell line and experimental setup.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the compound.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis of c-MYC Expression

This protocol outlines the procedure for assessing the effect of this compound on the expression of the oncoprotein c-MYC.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against c-MYC

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) and for the desired time (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Normalize the protein concentrations for all samples.

-

Prepare the protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary antibody against the loading control.

-

Wash and incubate with the appropriate secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize the c-MYC expression to the loading control.

-

Mandatory Visualization

Caption: Mechanism of action of this compound as a BET inhibitor.

References

Application Notes and Protocols for (R)-BAY1238097 in AML Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction